Superior Potency and Lack of Cross-Resistance in Cisplatin-Resistant Cancer Cells
In a head-to-head comparison in U2-OS human osteosarcoma cells and a cisplatin-resistant subline (U2-OS/Pt), Triplatin (BBR3464) demonstrated extreme potency and completely overcame acquired resistance, whereas cisplatin showed high cross-resistance [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Triplatin IC50: 0.017 ± 0.006 µM (U2-OS sensitive); 0.015 ± 0.005 µM (U2-OS/Pt resistant) |
| Comparator Or Baseline | Cisplatin IC50: 1.45 ± 0.18 µM (U2-OS sensitive); 8.2 ± 1.1 µM (U2-OS/Pt resistant) |
| Quantified Difference | Triplatin is 85-fold more potent than cisplatin in sensitive cells, and 547-fold more potent in resistant cells; Resistance Factor (RF) for cisplatin = 5.7; RF for Triplatin = 0.9 (no cross-resistance) |
| Conditions | U2-OS human osteosarcoma cell line and in vitro selected cisplatin-resistant U2-OS/Pt subline; 72-hour drug exposure; MTT assay |
Why This Matters
This quantifies Triplatin's ability to circumvent one of the major clinical limitations of cisplatin: acquired resistance.
- [1] Perego P, Caserini C, Gatti L, et al. The cellular basis of the efficacy of the trinuclear platinum complex BBR 3464 against cisplatin-resistant cells. J Inorg Biochem. 2000;80(1-2):175-182. doi:10.1016/S0162-0134(00)00028-2 View Source
